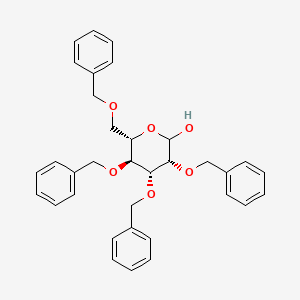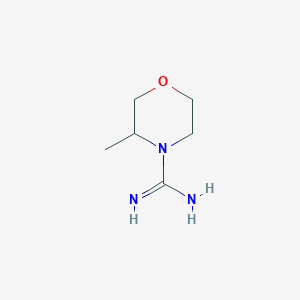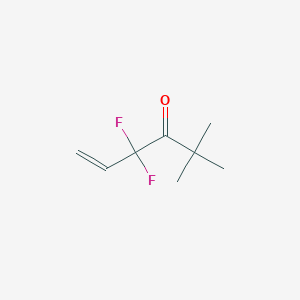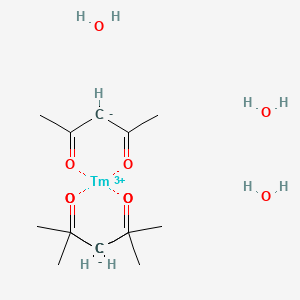
1,3-Difluoro-2,4-diiodo-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2,4-diiodo-benzene: is an aromatic compound characterized by the presence of two fluorine atoms and two iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-diiodo-benzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-difluorobenzene. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to achieve the desired substitution . Another method involves the reaction of 1,3-difluorobenzene with iodine monochloride (ICl) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of microreactor systems has been explored to improve the efficiency of the halogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2,4-diiodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diiodoquinones or reduction to form diiodobenzenes.
Coupling Reactions: It can participate in coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of diiodoquinones.
Reduction: Formation of diiodobenzenes.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2,4-diiodo-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of halogen bonding interactions.
Biology: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers
Wirkmechanismus
The mechanism of action of 1,3-difluoro-2,4-diiodo-benzene involves its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The presence of both fluorine and iodine atoms allows for unique electronic and steric effects, which can be exploited in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine atoms, making it less reactive in certain halogenation reactions.
1,4-Diiodobenzene: Contains iodine atoms but lacks fluorine, resulting in different electronic properties.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine instead of iodine, leading to variations in reactivity and applications
Uniqueness
1,3-Difluoro-2,4-diiodo-benzene is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C6H2F2I2 |
|---|---|
Molekulargewicht |
365.89 g/mol |
IUPAC-Name |
1,3-difluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
InChI-Schlüssel |
RVLZBGJPDGSXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)I)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)

![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)

![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)

